molecular formula C17H20BF3N2O2 B1401383 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 1415825-08-9

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Cat. No.: B1401383
CAS No.: 1415825-08-9
M. Wt: 352.2 g/mol
InChI Key: YWVHIUSVKQYGKB-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a complex organic compound that features a boronate ester group and a trifluoromethyl-substituted benzyl pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced through a nucleophilic substitution reaction, where the pyrazole is treated with a benzyl halide in the presence of a base.

    Boronate Ester Formation: The boronate ester group is introduced by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronate ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored as potential drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

Industry

In materials science, this compound can be used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

In biological systems, the trifluoromethyl group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoromethyl benzyl group but retains the boronate ester and pyrazole core.

    1-(3-Trifluoromethyl-benzyl)-1H-pyrazole: Lacks the boronate ester group but retains the trifluoromethyl benzyl and pyrazole core.

Uniqueness

The combination of the boronate ester group and the trifluoromethyl benzyl group in 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole makes it unique

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)14-9-22-23(11-14)10-12-6-5-7-13(8-12)17(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVHIUSVKQYGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116105
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415825-08-9
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415825-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

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